4-(Pyrrolidin-1-yl)butan-1-amine
Overview
Description
4-(Pyrrolidin-1-yl)butan-1-amine is a chemical compound that is of interest in various fields of research due to its potential applications. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis, which can be informative for understanding the properties and synthesis of 4-(Pyrrolidin-1-yl)butan-1-amine.
Synthesis Analysis
The synthesis of compounds related to 4-(Pyrrolidin-1-yl)butan-1-amine involves several steps that ensure the introduction of the desired functional groups and stereochemistry. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition followed by a stereoselective alkylation . This process highlights the importance of controlling stereochemistry in the synthesis of pyrrolidine derivatives, which is likely relevant to the synthesis of 4-(Pyrrolidin-1-yl)butan-1-amine as well.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Pyrrolidin-1-yl)butan-1-amine can be complex, with multiple chiral centers and potential for various intermolecular interactions. For example, the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid features specific hydrogen bonding patterns and interactions that result in a one-dimensional helical architecture . These structural insights can be extrapolated to understand the molecular structure of 4-(Pyrrolidin-1-yl)butan-1-amine, which may also exhibit unique hydrogen bonding and geometric arrangements.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives is influenced by the presence of the pyrrolidine ring and substituents attached to it. The synthesis of (1H-pyridin-4-ylidene)amines, which are structurally related to 4-(Pyrrolidin-1-yl)butan-1-amine, involves the formation of an imine linkage and the introduction of lipophilic side chains . These reactions are indicative of the types of chemical transformations that 4-(Pyrrolidin-1-yl)butan-1-amine might undergo, such as nucleophilic substitutions or additions to the pyrrolidine ring.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 4-(Pyrrolidin-1-yl)butan-1-amine, they do offer insights into related compounds. For instance, the antiplasmodial activity of (1H-pyridin-4-ylidene)amines against Plasmodium falciparum strains suggests that similar compounds, including 4-(Pyrrolidin-1-yl)butan-1-amine, may also possess biological activity . Additionally, the detailed crystallographic analysis of related compounds provides a basis for predicting the solubility, melting point, and other physical properties of 4-(Pyrrolidin-1-yl)butan-1-amine .
Scientific Research Applications
Electrochromic Devices
The compound is used in the development of multicolored electrochromic devices. A study by Yagmur, Ak, and Bayrakçeken (2013) explored the synthesis of a polymer precursor, TPBA, which when copolymerized with EDOT, resulted in a material capable of displaying eight different colors. These materials are significant for their potential applications in smart windows and display technologies (Yagmur, Ak, & Bayrakçeken, 2013).
Catalytic Synthesis of Lactams
The compound plays a crucial role in the catalytic synthesis of lactams, which are valuable chemical feedstocks. Research by Dairo, Nelson, Slowing, Angelici, and Woo (2016) demonstrated the efficient catalytic transformation of cyclic amines to lactams using CeO2-supported gold nanoparticles, with 4-(Pyrrolidin-1-yl)butan-1-amine being a key intermediate in these reactions (Dairo et al., 2016).
Hydrodenitrogenation Modeling
A theoretical investigation into the hydrodenitrogenation of pyrrolidine highlighted the potential of this compound in catalysis studies. Koudjina et al. (2015) performed this study using various catalysts, providing insights into reaction mechanisms and aiding the development of more efficient catalytic processes (Koudjina et al., 2015).
Photochemistry in Organic Chemistry
In organic photochemistry, the compound has been utilized in the synthesis and study of organic heptamolybdate-monomolybdate complexes. Wutkowski et al. (2011) described the formation and photochemical transformation of these complexes, indicating their potential in photonic and electronic applications (Wutkowski et al., 2011).
Vapor Phase Catalytic Synthesis
Xiao-yan (2007) reviewed the production technologies of pyrrolidine via vapor phase catalytic processes, which involve various amination reactions. This research highlights the importance of 4-(Pyrrolidin-1-yl)butan-1-amine in industrial chemistry and the production of related compounds (Xiao-yan, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-pyrrolidin-1-ylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-1-2-6-10-7-3-4-8-10/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDYCEIPEBJKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376428 | |
Record name | 4-(Pyrrolidin-1-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)butan-1-amine | |
CAS RN |
24715-90-0 | |
Record name | 4-(Pyrrolidin-1-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyrrolidin-1-yl)butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.